molecular formula C9H13NO2 B1218726 4-(2-Aminoethyl)-2-methoxyphenol CAS No. 554-52-9

4-(2-Aminoethyl)-2-methoxyphenol

Cat. No. B1218726
Key on ui cas rn: 554-52-9
M. Wt: 167.20 g/mol
InChI Key: DIVQKHQLANKJQO-UHFFFAOYSA-N
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Patent
US06696607B2

Procedure details

0.5 g of palladium on charcoal (10%) were added to 5 g (19.5 mmol) of 2-[4-(benzyloxy)-3-methoxyphenyl]ethylamine [cf.: Heterocycles, Vol. 28, 297-298 (1989)] in 100 ml of tetrahydrofuran and the mixture was hydrogenated under atmospheric pressure. After the uptake of hydrogen had ended, the mixture was filtered and the filtrate was freed from the solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][NH2:17])=[CH:11][C:10]=1[O:18][CH3:19])C1C=CC=CC=1.[H][H]>[Pd].O1CCCC1>[NH2:17][CH2:16][CH2:15][C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[C:10]([O:18][CH3:19])[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CCN)OC
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered

Outcomes

Product
Name
Type
Smiles
NCCC1=CC(=C(C=C1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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